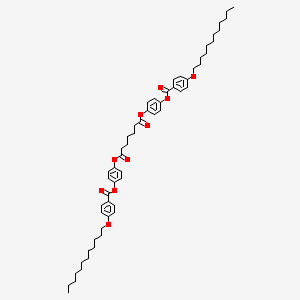
Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate is an organic compound with the molecular formula C57H76O10 and a molecular weight of 921.21 g/mol . This compound is part of the aryl class of compounds and is known for its unique structural properties, which make it useful in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate typically involves the esterification of heptanedioic acid with 4-((4-(dodecyloxy)benzoyl)oxy)phenol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process . The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and interactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings
Mécanisme D'action
The mechanism of action of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-((4-(decyloxy)benzoyl)oxy)phenyl) adipate
- Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) succinate
- Bis(4-((4-(octyloxy)benzoyl)oxy)phenyl) glutarate
Uniqueness
Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate stands out due to its specific structural features, which confer unique physical and chemical properties. These properties make it particularly suitable for applications requiring high stability and specific reactivity profiles .
Propriétés
Numéro CAS |
765954-11-8 |
|---|---|
Formule moléculaire |
C57H76O10 |
Poids moléculaire |
921.2 g/mol |
Nom IUPAC |
bis[4-(4-dodecoxybenzoyl)oxyphenyl] heptanedioate |
InChI |
InChI=1S/C57H76O10/c1-3-5-7-9-11-13-15-17-19-24-44-62-48-32-28-46(29-33-48)56(60)66-52-40-36-50(37-41-52)64-54(58)26-22-21-23-27-55(59)65-51-38-42-53(43-39-51)67-57(61)47-30-34-49(35-31-47)63-45-25-20-18-16-14-12-10-8-6-4-2/h28-43H,3-27,44-45H2,1-2H3 |
Clé InChI |
TWVSRPDPZMLPQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


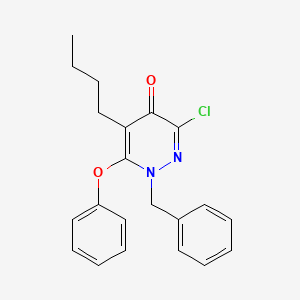
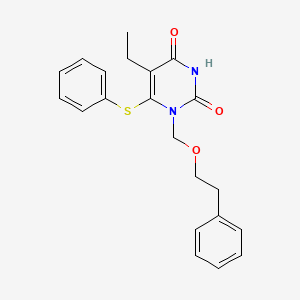
![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)
![Methyl 5-[(furan-3-carbonyl)amino]hexanoate](/img/structure/B12914527.png)
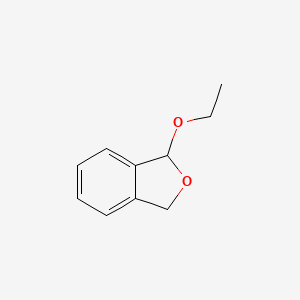
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
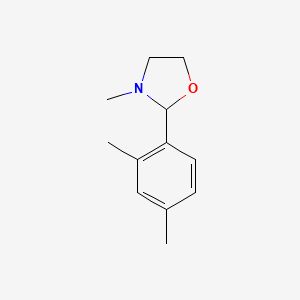
![4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12914550.png)
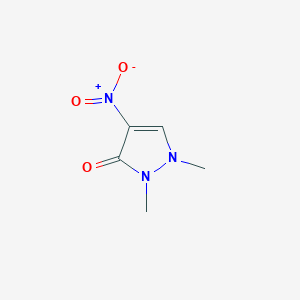
![2-Hydroxy-1,9-dimethoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12914562.png)
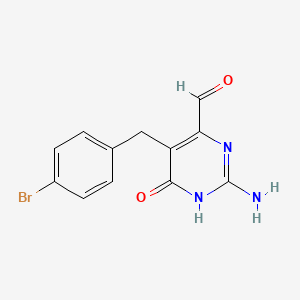
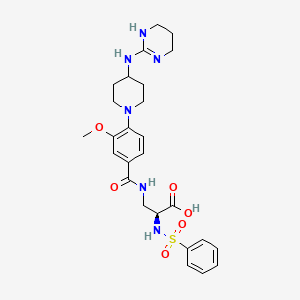
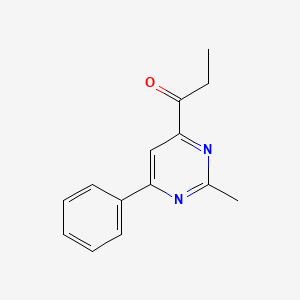
![Cyclohexanamine, 2-[(5-methyl-2-furanyl)methyl]-](/img/structure/B12914583.png)
